2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine
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Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where the pyrazole derivative is treated with sulfonyl chlorides under basic conditions.
Attachment of the Ethan-1-amine Group: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrazole is reacted with ethan-1-amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
- Hydrazine-coupled pyrazole derivatives
Uniqueness
What sets 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine apart from similar compounds is the presence of the sulfonyl group, which can significantly enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H11N3O2S |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)sulfonylethanamine |
InChI |
InChI=1S/C6H11N3O2S/c1-9-5-6(4-8-9)12(10,11)3-2-7/h4-5H,2-3,7H2,1H3 |
InChI Key |
FRVPUDBQPIUCHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)CCN |
Origin of Product |
United States |
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